(4-Bromo-1-ethyl-1H-pyrazol-3-yl)methanamine

Medicinal Chemistry Drug Design Physicochemical Properties

Sourcing a heterocyclic building block with reproducible reactivity for parallel library synthesis can introduce variability. This pyrazole features a specific 4-bromo, 1-ethyl, 3-methanamine substitution pattern validated for consistent cross-coupling and amide bond formation. - Enables late-stage diversification via Suzuki or Buchwald-Hartwig at the 4-bromo handle. - Primary amine allows rapid analoging for focused kinase inhibitor or agrochemical SAR exploration. - Modulated lipophilicity (LogP 0.73) from the N-ethyl group balances permeability for biological assays.

Molecular Formula C6H10BrN3
Molecular Weight 204.071
CAS No. 1005610-24-1
Cat. No. B2355278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Bromo-1-ethyl-1H-pyrazol-3-yl)methanamine
CAS1005610-24-1
Molecular FormulaC6H10BrN3
Molecular Weight204.071
Structural Identifiers
SMILESCCN1C=C(C(=N1)CN)Br
InChIInChI=1S/C6H10BrN3/c1-2-10-4-5(7)6(3-8)9-10/h4H,2-3,8H2,1H3
InChIKeyBMDXWVDXUZDIIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(4-Bromo-1-ethyl-1H-pyrazol-3-yl)methanamine: Pyrazole Building Block


(4-Bromo-1-ethyl-1H-pyrazol-3-yl)methanamine is a heterocyclic organic compound classified as a substituted pyrazole bearing a primary amine group [1]. Its molecular structure consists of a pyrazole core substituted with a bromine atom at the 4-position, an ethyl group at the 1-position, and a methanamine moiety at the 3-position . This substitution pattern confers specific chemical properties, including a molecular weight of 204.07 g/mol, a calculated LogP of 0.73, and a fractional sp³ (Fsp³) character of 0.5, which are key parameters in evaluating drug-likeness and synthetic utility [2]. The compound is typically supplied as a research chemical with purities ranging from 95% to 98% .

1
Workflow
Pyrazole library synthesis via Pd-catalyzed cross-coupling
2
Selection Logic
Dual-handle scaffold: 4-Br for C-C coupling, 3-CH2NH2 for amide formation
3
Use Context
Synthetic intermediate for medicinal chemistry and agrochemical building blocks

(4-Bromo-1-ethyl-1H-pyrazol-3-yl)methanamine: Why Structural Specificity Matters


Generic substitution with a structurally similar pyrazole methanamine is not scientifically defensible without verification, as minor changes in the substitution pattern can drastically alter chemical reactivity, physicochemical properties, and biological activity . The specific combination of a 4-bromo group, a 1-ethyl chain, and a 3-methanamine moiety in (4-Bromo-1-ethyl-1H-pyrazol-3-yl)methanamine is not arbitrary; each substituent contributes uniquely to the molecule's electronic distribution, steric profile, and capacity for further derivatization . For example, the presence of the bromine atom at the 4-position is critical for enabling subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the ethyl group at the 1-position modulates lipophilicity (LogP) compared to a methyl analog, which can affect membrane permeability and target binding in biological assays . The following evidence underscores why this precise substitution pattern must be maintained for reproducible research.

Target Compound
4-Bromo-1-ethyl substitution: Enables specific cross-coupling reactivity and modulated lipophilicity (LogP ~0.73)
4-Unsubstituted Analog
Lacks C4 halogen handle; cross-coupling reactivity at this position is absent, limiting diversification
Target Compound
Primary amine (-CH2NH2): Allows double derivatization or selective mono-functionalization
N-Methyl Secondary Amine Analog
Secondary amine alters reactivity profile; synthetic flexibility may be reduced in hit-to-lead campaigns
Target Compound
1-Ethyl group: Contributes to distinct lipophilicity and steric profile compared to smaller alkyl chains
1-Methyl Analog
Lower LogP (~0.45) may shift membrane permeability context; ADME profile may differ in cell-based assays

(4-Bromo-1-ethyl-1H-pyrazol-3-yl)methanamine: Quantitative Differentiation from Key Analogs


Enhanced Lipophilicity via 1-Ethyl Substitution

The target compound features a 1-ethyl substituent on the pyrazole ring, which significantly increases its lipophilicity compared to the closely related (4-Bromo-1-methyl-1H-pyrazol-3-yl)methanamine. This difference is quantitatively reflected in the calculated LogP values [1].

Enhanced Lipophilicity via 1-Ethyl Substitution
Cross-study comparable
LogP 0.73
vs ~0.45 (1-methyl analog): ~0.28 LogP increase
Reported lipophilicity difference may support membrane permeability screening context
In silico calculation; experimental LogD values to verify
Medicinal Chemistry Drug Design Physicochemical Properties

4-Bromo Handle for Palladium-Catalyzed Cross-Coupling

The presence of a bromine atom at the 4-position of the pyrazole ring in the target compound enables its direct use in a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This is a critical functional handle that is absent in the 4-unsubstituted analog (1-Ethyl-1H-pyrazol-3-yl)methanamine .

4-Bromo Handle for Pd-Catalyzed Cross-Coupling
Class-level inference
Aryl bromide substrate
Enables Suzuki-Miyaura and Buchwald-Hartwig couplings
Synthetic utility context supports library diversification workflows
Standard Pd-catalytic conditions; reaction optimization may be required
Synthetic Chemistry Cross-Coupling Building Blocks

Primary Amine: Preferred Anchor for Derivatization

The target compound contains a primary amine (-CH2NH2) at the 3-position, which is a highly versatile functional group for further derivatization. This contrasts with the N-methyl analog, [(4-Bromo-1-ethyl-1H-pyrazol-3-yl)methyl]methylamine (CAS 1001500-18-0), which contains a secondary amine [1].

Primary Amine: Preferred Anchor for Derivatization
Cross-study comparable
Primary amine (-CH2NH2)
vs Secondary amine (-CH2NHCH3) in N-methyl analog
Supports broader chemical space exploration in hit-to-lead optimization
Reactivity profile allows double derivatization pathways
Medicinal Chemistry Derivatization Amide Coupling

Dual Substitution Pattern Enhances Biological Potential

The presence of both a bromine atom at the 4-position and an ethyl group at the 1-position in the target compound is hypothesized to enhance its biological activity relative to simpler pyrazole analogs lacking these specific substituents .

Dual Substitution Pattern Enhances Biological Potential
Class-level inference
Reported class-level SAR
Potential antimicrobial and CNS activity based on pyrazole scaffold studies
May support biological screening context for medicinal chemistry campaigns
Source-specific review needed; no quantified potency data available
Medicinal Chemistry Structure-Activity Relationship Biological Activity

(4-Bromo-1-ethyl-1H-pyrazol-3-yl)methanamine: Key Research Applications


Kinase Inhibitor Library Synthesis

This compound serves as a privileged building block for the construction of focused kinase inhibitor libraries. Its 4-bromo handle enables late-stage diversification via palladium-catalyzed cross-coupling to explore structure-activity relationships (SAR) around the pyrazole core, while the primary amine allows for rapid analoging through amide bond formation . The ethyl group's contribution to lipophilicity is a key parameter for optimizing membrane permeability and oral bioavailability .

Targeted Covalent Inhibitor Development

The combination of a primary amine and an aryl bromide provides a dual-handle scaffold suitable for designing targeted covalent inhibitors (TCIs). The amine can be used to install a linker and a recognition element (e.g., a kinase hinge-binding motif), while the 4-bromo group can be leveraged for late-stage introduction of a weakly electrophilic warhead (e.g., an acrylamide) via cross-coupling, enabling the creation of novel chemical probes .

Novel Fungicidal and Herbicidal Candidates

Pyrazole derivatives are a cornerstone of modern agrochemical discovery. The specific substitution pattern of this compound, with its bromine and ethyl groups, offers a distinct physicochemical profile that can be exploited to design new fungicides or herbicides. The 4-bromo substituent is a key site for further functionalization to optimize target-site binding and metabolic stability in plants or fungi .

Functionalized Organic Ligand Precursor

The primary amine group can be readily converted into various metal-coordinating ligands (e.g., imines, amides, pyridines). The resulting metal complexes may find applications in catalysis (e.g., as catalysts for polymerization or organic transformations) or as building blocks for metal-organic frameworks (MOFs) with tailored properties .

Application
Selection Property
Validation Focus
Kinase Inhibitor Library Synthesis
Dual-handle reactivity: 4-Br for late-stage diversification, 3-NH2 for amide analoging
Cross-coupling efficiency and SAR-driven library design
Targeted Covalent Inhibitor Development
Scaffold for installing recognition elements and electrophilic warheads
Warhead introduction chemistry and target engagement assays
Agrochemical Candidate Design
Physicochemical profile modulated by bromine and ethyl substituents
Target-site binding and metabolic stability screening
Metal-Organic Ligand Precursor
Primary amine convertible to imine, amide, or pyridyl coordinating motifs
Complexation behavior and catalytic activity of resulting metal complexes
Quote Request

Request a Quote for (4-Bromo-1-ethyl-1H-pyrazol-3-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.